molecular formula C8H7ClN4S B12213288 N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine

Cat. No.: B12213288
M. Wt: 226.69 g/mol
InChI Key: MQZOXUUWJCVHGH-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring fused with a pyrimidine ring, which are both known for their significant roles in medicinal chemistry due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with pyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine is unique due to the combination of the thiazole and pyrimidine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactions and biological activities .

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13)

InChI Key

MQZOXUUWJCVHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CCl

Origin of Product

United States

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